molecular formula C11H22N2OS B1418631 N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide CAS No. 1218569-52-8

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide

Cat. No. B1418631
M. Wt: 230.37 g/mol
InChI Key: SLVQPNCXOMFYSP-UHFFFAOYSA-N
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Description

“N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The “5-methylhexan-2-yl” indicates a branched alkyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms, one of which is sulfur and the other is nitrogen . The “N-(5-methylhexan-2-yl)” part indicates an alkyl chain attached to the nitrogen atom of the thiazolidine ring .


Chemical Reactions Analysis

As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could be reduced to an alcohol, or the amide could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. As a thiazolidine derivative, it would be expected to have moderate polarity and could potentially form hydrogen bonds .

Scientific Research Applications

Stereochemical Investigations

Research led by Demir-Ordu et al. (2015) focused on stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, which are structurally related to N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide. They synthesized new compounds and analyzed their structures using spectroscopy techniques like IR, NMR, and mass spectra. The study contributed to understanding the stereochemistry of such compounds (Öznur Demir-Ordu, Hale Demir-Dündar, & S. Oezkirimli, 2015).

Antimicrobial Activity

Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide derivatives and evaluated their antimicrobial and antifungal activity. Their findings showed that several samples demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Rakia Abd Alhameed et al., 2019).

Samadhiya et al. (2012) conducted a study on N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide, revealing its antimicrobial, antituberculosis, and anti-inflammatory activities. This underscores the potential pharmaceutical applications of thiazolidine derivatives (Pushkal Samadhiya et al., 2012).

Crystal Structure Analysis

Tinant et al. (2010) determined the crystal and molecular structure of N-acetyl-L-thiazolidine-4-methyl-carboxamide, providing essential information for the understanding of the structural and molecular aspects of thiazolidine derivatives (B. Tinant et al., 2010).

Pharmaceutical Applications

Sharma et al. (2012) synthesized and evaluated the antibacterial, antifungal, antitubercular, and anti-inflammatory activities of a series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide. This research highlights the potential use of thiazolidine derivatives in pharmaceutical applications (Ritu Sharma et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Given the biological activity of many thiazolidine derivatives, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals . Further studies would be needed to explore its biological activity and toxicity.

properties

IUPAC Name

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS/c1-8(2)4-5-9(3)13-11(14)10-6-15-7-12-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVQPNCXOMFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC(=O)C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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